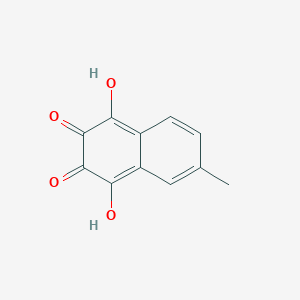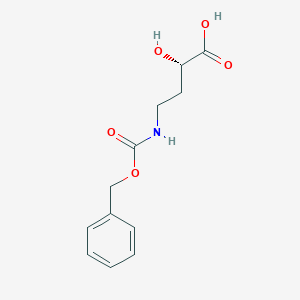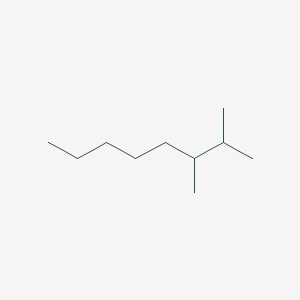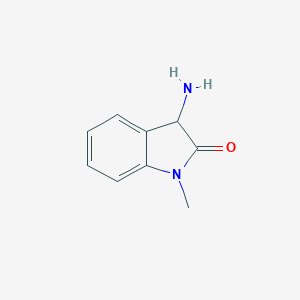
3-amino-1-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives can involve various chemical pathways, including alkylation, saponification, and acidation processes. One example is the synthesis of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid through alkylation of 3-(1H-indole-3-carbonyl)aminopropionic acid methyl ester with bromoethane, followed by saponification and acidation, yielding an 89.0% yield. This showcases the methodological diversity in synthesizing indole derivatives (X. Xing, 2010).
Molecular Structure Analysis
Crystal structure analysis via X-ray diffraction is a common method to determine the molecular structure of indole derivatives. For instance, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid revealed an orthorhombic space group, illustrating the detailed geometric parameters of the compound’s molecular structure (X. Xing, 2010).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including hydrogen bonding, which plays a crucial role in determining their chemical properties and reactivity. The formation of hydrogen-bonded dimers and complex sheets through hydrogen bonds among molecules of indole derivatives indicates their potential for forming stable molecular assemblies (Daniel E Vicentes et al., 2013).
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Synthesis
- Application Summary : A highly modular method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, which includes “3-amino-1-methyl-1,3-dihydro-2H-indol-2-one”, has been described .
- Methods of Application : The method involves starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides .
- Results or Outcomes : A series of 49 compounds, several of which have previously been shown to possess significant tyrosin kinase inhibiting activity, was prepared in yields varying mostly from 70 to 97% .
-
Scientific Field: Pharmacology
- Application Summary : Indole derivatives, including “3-amino-1-methyl-1,3-dihydro-2H-indol-2-one”, have been studied for their significant pharmacological activity . They have been patented as highly potent gabaergic agents, having possible therapeutic utility as anticonvulsants or anxiolytics .
- Methods of Application : The specific method for using “3-amino-1-methyl-1,3-dihydro-2H-indol-2-one” in these applications is not mentioned in the sources .
- Results or Outcomes : The main therapeutic potential of these compounds was discovered when several patents appeared claiming their inhibiting effect on various kinases .
-
Scientific Field: Organic Synthesis
- Application Summary : A new synthetic pathway involving a rearrangement of 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles leading to the 3-[amino(aryl)methylidene]-1,3-dihydro-2H-indol-2-ones containing an unsubstituted amino group and the oxindole nucleus has been discovered .
- Methods of Application : The method includes an Eschenmoser coupling reaction, which is very feasible (even without using a thiophile except tertiary amides) and scalable .
- Results or Outcomes : The (Z)-configuration of all products was confirmed by NMR techniques .
Safety And Hazards
According to the safety information provided by Sigma-Aldrich, 3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one is classified under GHS07. It carries the signal word ‘Warning’ and has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements P305 + P351 + P338 suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
3-amino-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWLKZYQAQNZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

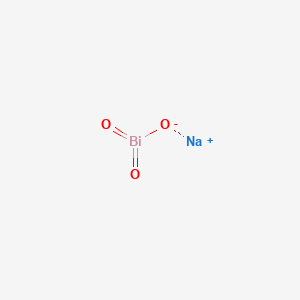
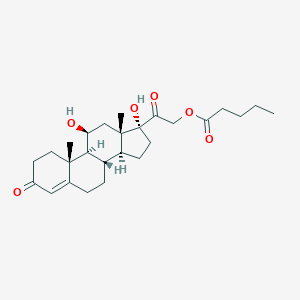
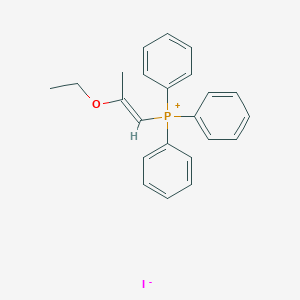
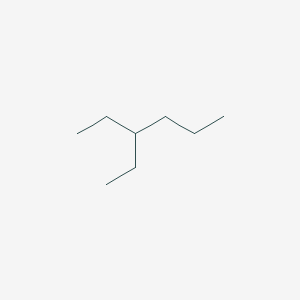
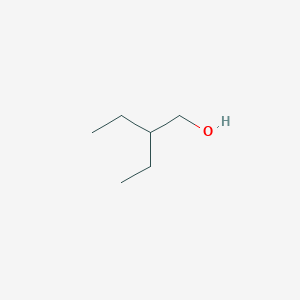
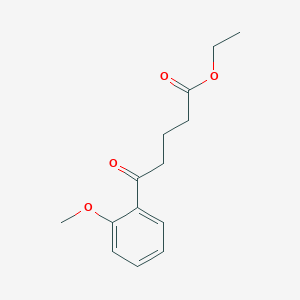
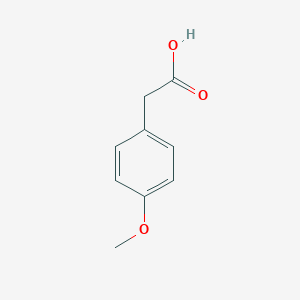
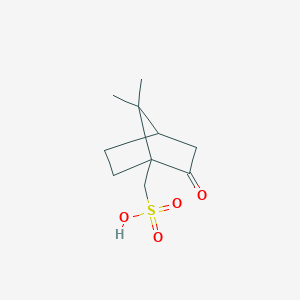

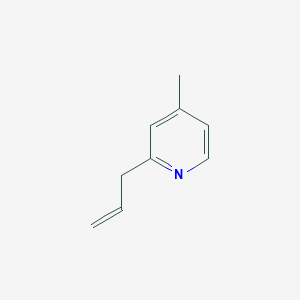
![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
